molecular formula C10H8N2O2S B1298805 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole CAS No. 39541-91-8

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Cat. No. B1298805
CAS RN: 39541-91-8
M. Wt: 220.25 g/mol
InChI Key: VWKXLZKNKFOCCW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .

Scientific Research Applications

Pharmacological Applications

Compounds similar to “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” have shown a wide range of biological and pharmacological activities . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, which are structurally similar to “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole”, have been used in the treatment of myeloid leukemia . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

Antimicrobial Applications

Pyrimidine derivatives have also been reported to have antimicrobial properties . This makes “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” a potential candidate for antimicrobial applications.

Antifungal Applications

Similar compounds have been reported to have antifungal properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in antifungal applications.

Antiparasitic Applications

Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in antiparasitic applications.

Diuretic Applications

Pyrimidine derivatives have been reported to have diuretic properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in diuretic applications.

Safety and Hazards

The safety and hazards associated with a compound describe its potential risks and precautions. Unfortunately, the specific safety and hazards for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .

properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKXLZKNKFOCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3'-nitroacetophenone (5 g, 20.5 mmol) and thioacetamide (1.4 g, 18.6 mmol). in glacial acetic acid (50 ml) is heated to reflux over night. After cooling the precipitate is filtered off, washed with water and dried to yield 2-methyl-4-(3-nitrophenyl)thiazole (3.47 g, 85%). Mp 87-88° C. This product is hydrogenated as described in Example 4 to yield 2n quantitatively. Mp 80-81° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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